3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. The presence of the trifluoromethyl group and bipyridinyl moiety in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4’-bipyridine and 4-(trifluoromethyl)phenyl isocyanate.
Reaction Conditions: The reaction between 2,4’-bipyridine and 4-(trifluoromethyl)phenyl isocyanate is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.
Catalysts and Reagents: Catalysts like triethylamine may be used to facilitate the reaction, and the reaction mixture is typically stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridinyl or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The bipyridinyl moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.
Comparison with Similar Compounds
1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with similar compounds such as:
1-(4-(Trifluoromethyl)phenyl)urea: This compound lacks the bipyridinyl moiety, making it less versatile in coordination chemistry.
2,4’-Bipyridine: While it shares the bipyridinyl structure, it does not have the trifluoromethyl group, limiting its lipophilicity and potential biological activities.
The unique combination of the bipyridinyl and trifluoromethyl groups in 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea makes it a valuable compound with distinct properties and applications.
Properties
IUPAC Name |
1-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c20-19(21,22)15-1-3-16(4-2-15)26-18(27)25-12-13-5-10-24-17(11-13)14-6-8-23-9-7-14/h1-11H,12H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBGKGBSHLJNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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